REACTION_CXSMILES
|
[C:1]([OH:8])(=[O:7])/[CH:2]=[CH:3]\[C:4]([OH:6])=[O:5].[OH-:9].[Na+].[CH2:11]([NH2:14])[CH2:12][NH2:13].Cl>O>[CH2:11]([NH:14][CH:3]([C:4]([OH:6])=[O:5])[CH2:2][C:1]([OH:7])=[O:9])[CH2:12][NH:13][CH:2]([C:1]([OH:8])=[O:7])[CH2:3][C:4]([OH:6])=[O:5] |f:1.2|
|
Name
|
|
Quantity
|
120.5 g
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)O)(=O)O
|
Name
|
|
Quantity
|
167 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
120 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred until dissolution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
and the autoclave was sealed
|
Type
|
STIRRING
|
Details
|
The mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Name
|
|
Type
|
product
|
Smiles
|
C(CNC(CC(=O)O)C(=O)O)NC(CC(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:8])(=[O:7])/[CH:2]=[CH:3]\[C:4]([OH:6])=[O:5].[OH-:9].[Na+].[CH2:11]([NH2:14])[CH2:12][NH2:13].Cl>O>[CH2:11]([NH:14][CH:3]([C:4]([OH:6])=[O:5])[CH2:2][C:1]([OH:7])=[O:9])[CH2:12][NH:13][CH:2]([C:1]([OH:8])=[O:7])[CH2:3][C:4]([OH:6])=[O:5] |f:1.2|
|
Name
|
|
Quantity
|
120.5 g
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)O)(=O)O
|
Name
|
|
Quantity
|
167 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
120 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred until dissolution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
and the autoclave was sealed
|
Type
|
STIRRING
|
Details
|
The mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Name
|
|
Type
|
product
|
Smiles
|
C(CNC(CC(=O)O)C(=O)O)NC(CC(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |